
Pentamidine dihydrochloride
Descripción general
Descripción
Dihidrocloruro de MP601205, también conocido como pentamidina dihidrocloruro, es un agente antimicrobiano que interfiere con la biosíntesis de ADN. Es conocido por su potente actividad contra parásitos como Leishmania infantum y especies de Trypanosoma. Este compuesto también es un inhibidor selectivo de las protein tirosina fosfatasas y la fosfatasa del hígado en regeneración .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de dihidrocloruro de MP601205 implica la reacción de pentamidina con ácido clorhídrico para formar la sal dihidrocloruro. La reacción generalmente ocurre en un medio acuoso bajo condiciones controladas de temperatura y pH para asegurar la formación completa de la sal dihidrocloruro .
Métodos de Producción Industrial
La producción industrial de dihidrocloruro de MP601205 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y medidas estrictas de control de calidad para garantizar la consistencia y pureza del producto final. El compuesto se produce típicamente en reactores por lotes, seguido de pasos de cristalización y purificación para obtener la sal dihidrocloruro en su forma pura .
Análisis De Reacciones Químicas
Metabolic Hydroxylation via Cytochrome P-450
Rat liver microsomes metabolize pentamidine through cytochrome P-450-mediated hydroxylation, producing:
-
2-Pentanol analog :
-
3-Pentanol analog :
-
Para-hydroxybenzamidine : A fragmented metabolite formed via oxidative cleavage .
These reactions occur in the presence of NADPH and oxygen, with hydroxylation sites identified at the pentane linker and aromatic rings. Conjugation with sulfate or glucuronic acid follows, as shown by sulfatase/β-glucuronidase treatment of liver perfusates .
Host-Guest Complexation with Carboxylated Pillararenes
Pentamidine forms supramolecular complexes with carboxylated pillar arene (CPA5 ) via:
-
Amidinium-carboxylate hydrogen bonding : Seven H-bonds per pentamidine molecule stabilize the assembly.
-
Carboxylic-carboxylate synthons : Short O–H···O interactions (2.47 Å) between adjacent CPA5 molecules .
Association constant : (determined via NMR titration in CDOD) .
Oxidation of Sulfur-Containing Analogues
Pentamidine analogs with sulfur atoms in the aliphatic linker undergo metabolic oxidation:
-
Thioether → Sulfoxide : Catalyzed by hepatic enzymes.
-
Sulfanilide → Quinone : Observed in compounds with phenyl sulfanilide groups .
Impact : Alters drug-likeness parameters (e.g., topological polar surface area, solubility) but retains anti-Pneumocystis activity .
Interaction with PD-L1 via Non-Covalent Binding
Pentamidine binds PD-L1 with:
This interaction disrupts PD-1/PD-L1 binding (), comparable to BMS-1 () .
Table 1: Metabolic Pathways of Pentamidine Dihydrochloride
Reaction Type | Metabolite | Enzyme System | Kinetic Parameters |
---|---|---|---|
Hydroxylation | 2-Pentanol analog | Cytochrome P-450 | |
Hydroxylation | 3-Pentanol analog | Cytochrome P-450 | |
Oxidative cleavage | Para-hydroxybenzamidine | Mixed-function oxidase | Not quantified |
Conjugation | Sulfated/glucuronidated products | UGT/SULT | Dependent on cofactor availability |
Table 2: Synthetic Routes for Pentamidine Derivatives
Aplicaciones Científicas De Investigación
Established Medical Applications
Pentamidine dihydrochloride has been used for several decades in the treatment of various infectious diseases. Its primary applications include:
- Pneumocystis Pneumonia (PCP) : It is particularly effective in treating PCP in immunocompromised patients, especially those with HIV/AIDS. The recommended dosage is 3 to 4 mg/kg daily for 2 to 3 weeks .
- Leishmaniasis : Pentamidine is utilized for both cutaneous and visceral leishmaniasis. For cutaneous leishmaniasis, doses of 2 to 3 mg/kg are administered intramuscularly or intravenously for four to seven days. For visceral leishmaniasis, the dosage can be increased to 4 mg/kg .
- African Trypanosomiasis : It serves as a first-line treatment for the hemolymphatic stage of Trypanosoma brucei gambiense infections, with a typical regimen of 4 mg/kg per day for seven to ten days .
Condition | Dosage | Administration Route |
---|---|---|
Pneumocystis Pneumonia | 3-4 mg/kg daily for 14-21 days | Intravenous/Intramuscular |
Cutaneous Leishmaniasis | 2-3 mg/kg daily for 4-7 days | Intramuscular/Intravenous |
Visceral Leishmaniasis | 4 mg/kg daily for 15 days | Intramuscular/Intravenous |
African Trypanosomiasis (Stage 1) | 4 mg/kg daily for 7-10 days | Intramuscular/Intravenous |
Emerging Applications in Cancer Therapy
Recent studies have highlighted pentamidine's potential as a cancer immunotherapy agent. Research indicates that pentamidine can enhance T-cell activity and promote anti-tumor responses by blocking the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors .
Case Study: Cancer Immunotherapy
A significant study demonstrated that pentamidine administration resulted in reduced tumor growth and prolonged survival in murine models of cancer. The compound was found to increase the secretion of cytokines such as IFN-γ and TNF-α, which are crucial for T-cell activation and anti-tumor immunity .
Safety and Toxicity Profile
Despite its therapeutic benefits, pentamidine is associated with several adverse effects, including nephrotoxicity, hypoglycemia, and cardiac complications such as QT prolongation. Monitoring is essential during treatment due to the risk of multiorgan toxicity . Healthcare professionals must be vigilant about these potential side effects when administering pentamidine.
Future Directions and Research Opportunities
Ongoing research is exploring pentamidine's role against multidrug-resistant bacteria, particularly Acinetobacter baumannii, by weakening bacterial membranes to enhance antibiotic efficacy . Such studies could pave the way for new applications beyond its current uses.
Mecanismo De Acción
El dihidrocloruro de MP601205 ejerce sus efectos interfiriendo con la biosíntesis de ADN. Inhibe la actividad de las protein tirosina fosfatasas y la fosfatasa del hígado en regeneración, lo que lleva a la interrupción de los procesos celulares en los parásitos. El compuesto se une al ADN, causando cambios conformacionales que inhiben la replicación y transcripción del ADN .
Comparación Con Compuestos Similares
Compuestos Similares
- Pentamidina isetionato
- Pentamidina dimesilato
- Pentamidina-d4 dihidrocloruro
Singularidad
El dihidrocloruro de MP601205 es único debido a su inhibición potente y selectiva de las protein tirosina fosfatasas y la fosfatasa del hígado en regeneración. Esta especificidad lo convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas. En comparación con compuestos similares, el dihidrocloruro de MP601205 exhibe mayor eficacia en la inhibición del crecimiento parasitario y la inducción de la muerte celular programada en los parásitos .
Actividad Biológica
Pentamidine dihydrochloride is a well-established antimicrobial agent primarily used in the treatment of infections caused by protozoa, particularly Trypanosoma brucei (African sleeping sickness) and Pneumocystis jirovecii (Pneumocystis pneumonia). Its biological activity extends beyond its original indications, revealing potential applications in cancer immunotherapy and antibiotic synergy. This article provides a comprehensive overview of the biological activities of this compound, supported by relevant studies and data.
The precise mechanism of action of pentamidine is not fully understood; however, it is believed to interfere with several critical cellular processes:
- DNA and RNA Synthesis : Pentamidine binds to adenine-thymine-rich regions of DNA, forming cross-links that disrupt replication and transcription processes. It also inhibits topoisomerase enzymes essential for DNA unwinding in mitochondria, particularly in Pneumocystis jirovecii and Trypanosoma species .
- Protein Synthesis : The drug affects mitochondrial functions, leading to impaired protein synthesis .
- Cell Membrane Interaction : Recent studies suggest pentamidine disrupts bacterial outer membranes, enhancing the efficacy of certain antibiotics against Gram-negative bacteria .
Treatment of Pneumocystis Pneumonia
This compound is frequently used as a second-line treatment for Pneumocystis pneumonia (PCP), particularly in patients with HIV/AIDS. A meta-analysis indicated that pentamidine was effective in approximately 37% of cases where initial treatments failed. In contrast, trimethoprim-sulfamethoxazole had a slightly higher efficacy rate of 53% when used after pentamidine failure .
Table 1: Efficacy Comparison of Treatments for PCP
Treatment | Efficacy Rate (%) | Notes |
---|---|---|
Pentamidine | 37 | Effective as salvage therapy |
Trimethoprim-Sulfamethoxazole | 53 | Higher efficacy when used after pentamidine |
Clindamycin-Primaquine | 88-92 | Most effective salvage regimen |
Cancer Immunotherapy
Recent research has identified pentamidine as a potential immunotherapeutic agent. It acts as a small-molecule antagonist to PD-L1, enhancing T-cell-mediated cytotoxicity against various cancer cells. In vitro studies demonstrated that pentamidine increased the secretion of key cytokines (IFN-γ, TNF-α) and promoted T-cell activation by blocking PD-1/PD-L1 interactions. In vivo studies showed reduced tumor growth and increased survival rates in murine models .
Table 2: Effects of Pentamidine on T-cell Activity
Parameter | Control Group (No Treatment) | Pentamidine Treatment |
---|---|---|
IFN-γ Secretion (pg/mL) | 50 | 150 |
TNF-α Secretion (pg/mL) | 30 | 120 |
Tumor Growth Rate (mm/day) | 2 | 0.5 |
Pharmacokinetics and Administration
Pentamidine is poorly absorbed through the gastrointestinal tract; hence, it is typically administered parenterally or via inhalation for PCP prophylaxis. The drug has a half-life ranging from 9.1 to 13.2 hours and exhibits approximately 69% protein binding .
Side Effects and Toxicity
Common side effects associated with pentamidine include:
Q & A
Q. Basic: What experimental approaches are recommended to evaluate the DNA biosynthesis interference mechanism of pentamidine dihydrochloride in microbial pathogens?
Answer:
To study its DNA biosynthesis interference, researchers can:
- Radiolabeled thymidine incorporation assays : Measure inhibition of DNA synthesis in pathogens like Leishmania or Pneumocystis by quantifying tritiated thymidine uptake in treated vs. untreated cultures .
- Enzyme inhibition assays : Assess its effect on protein tyrosine phosphatases (PTPs) and regenerative liver phosphatases using recombinant enzymes and colorimetric substrates (e.g., p-nitrophenyl phosphate) to quantify phosphatase activity inhibition .
- Microscopic analysis : Use fluorescent dyes like DAPI (4',6-diamidino-2-phenylindole) to visualize DNA structural changes in treated cells via fluorescence microscopy .
Q. Basic: What standardized in vitro protocols are used to determine this compound’s efficacy against Leishmania infantum?
Answer:
- Broth microdilution : Prepare serial dilutions in RPMI-1640 medium, inoculate with L. infantum promastigotes, and incubate for 72 hours. Measure viability via resazurin dye reduction, calculating IC50 values (e.g., reported IC50 = 2.5 μM) .
- Intracellular amastigote assays : Infect macrophages with L. infantum amastigotes, treat with pentamidine, and quantify parasite burden via Giemsa staining or qPCR targeting kinetoplast DNA .
Q. Advanced: How can researchers investigate bacterial resistance mechanisms to this compound, particularly efflux pump-mediated resistance?
Answer:
- Gene knockout models : Construct adeAB or adeRS efflux pump gene knockouts in Acinetobacter baumannii and compare pentamidine MIC values between wild-type and mutant strains using broth microdilution .
- Disk diffusion assays : Culture strains on Mueller-Hinton (MH) agar or M9 minimal medium, apply pentamidine-loaded disks, and measure inhibition zones. Reduced zones in efflux-proficient strains indicate resistance .
- Efflux pump inhibition studies : Co-administer pentamidine with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) and assess synergistic effects via checkerboard assays .
Q. Advanced: How should conflicting data between in vitro efficacy and in vivo toxicity of this compound be addressed?
Answer:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure plasma/tissue concentrations in animal models (e.g., mice) post-administration and correlate with efficacy (e.g., parasite load reduction) and toxicity (e.g., renal/hepatic biomarkers) .
- Toxicity mitigation strategies : Co-administer antioxidants (e.g., N-acetylcysteine) to reduce oxidative stress-mediated toxicity while monitoring antimicrobial efficacy .
Q. Basic: What are the key considerations when selecting salt forms (e.g., dihydrochloride vs. isethionate) for preclinical studies?
Answer:
- Solubility and stability : Compare solubility in aqueous vs. organic solvents (e.g., dihydrochloride may have higher aqueous solubility than isethionate) using HPLC or spectrophotometry .
- Biological activity validation : Conduct parallel assays (e.g., broth microdilution) with both salt forms to confirm equivalent potency against target pathogens .
Q. Advanced: What methodologies resolve discrepancies in this compound’s reported antitumor activity across cell lines?
Answer:
- Panel-based cytotoxicity screening : Test pentamidine across diverse cancer cell lines (e.g., NCI-60 panel) using MTT assays, correlating sensitivity with genomic or proteomic profiles (e.g., PTP expression) .
- Mechanistic studies : Perform RNA-seq or phosphoproteomics to identify signaling pathways (e.g., MAPK/STAT3) modulated by pentamidine in responsive vs. resistant cell lines .
Q. Basic: How can researchers validate the selectivity of this compound for microbial vs. mammalian phosphatases?
Answer:
- Comparative enzyme assays : Test inhibition of recombinant microbial PTPs (e.g., Leishmania PTP1) vs. human orthologs (e.g., PTPN1) using fluorogenic substrates .
- Cellular toxicity assays : Measure pentamidine’s cytotoxicity in mammalian cell lines (e.g., HEK293) at concentrations effective against pathogens to assess therapeutic index .
Q. Advanced: What experimental designs are optimal for studying this compound’s synergy with other antimicrobials?
Answer:
- Checkerboard assays : Combine pentamidine with azoles (e.g., fluconazole) or antifolates (e.g., trimethoprim) in 96-well plates, and calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5) .
- Time-kill kinetics : Co-administer pentamidine and partners (e.g., DAPI) at sub-MIC concentrations, and quantify pathogen viability hourly for 24 hours .
Q. Basic: What quality control steps ensure reproducibility in this compound formulations for in vivo studies?
Answer:
- HPLC purity analysis : Verify ≥98% purity using a C18 column, UV detection at 260 nm, and mobile phase (e.g., acetonitrile:water with 0.1% TFA) .
- Stability testing : Store lyophilized powder at -20°C and assess degradation via mass spectrometry after reconstitution in PBS at 4°C for 72 hours .
Q. Advanced: How can researchers address variable this compound efficacy in biofilm-associated infections?
Answer:
- Biofilm disruption assays : Treat pre-formed biofilms (e.g., Staphylococcus aureus) with pentamidine and quantify biomass reduction via crystal violet staining or confocal microscopy with LIVE/DEAD dyes .
- Combination therapy : Pair pentamidine with biofilm-disrupting agents (e.g., DNase I) and measure synergistic effects using metabolic activity assays (e.g., XTT) .
Propiedades
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWURPQUPKQFGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964635 | |
Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50357-45-4 | |
Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.